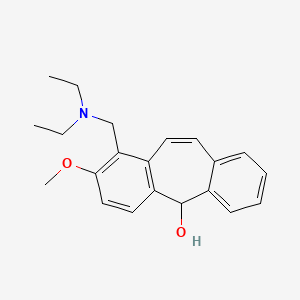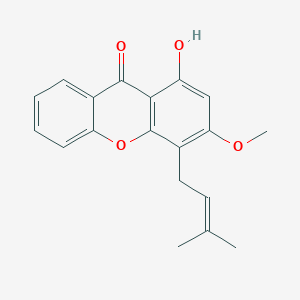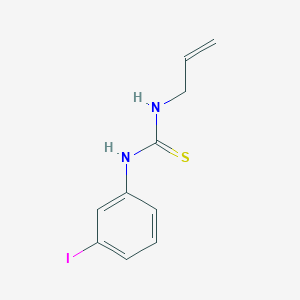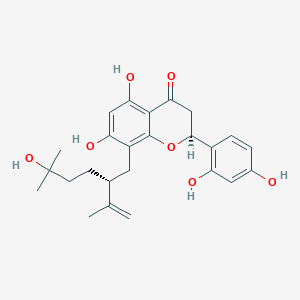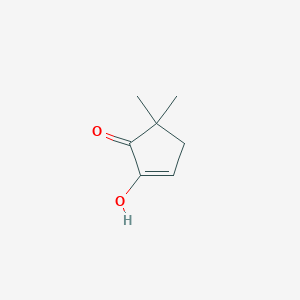![molecular formula C32H60N4O7 B14649629 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane CAS No. 53160-76-2](/img/structure/B14649629.png)
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, polymer with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane and 4,4’-methylenebis[cyclohexanamine] is a complex polymeric compound. It is synthesized through the polymerization of carbonic acid with various diols and diisocyanates, resulting in a material with unique properties suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of carbonic acid with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, and 4,4’-methylenebis[cyclohexanamine]. The process typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
Industrial production of this polymer often involves large-scale reactors where the monomers are combined under controlled conditions. The reaction is typically carried out in the presence of a catalyst to accelerate the polymerization process and achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and tailored chemical functionalities .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this polymer is used as a precursor for synthesizing advanced materials with specific properties. Its unique structure allows for the development of materials with tailored mechanical and thermal properties .
Biology
In biological research, the polymer is used to create biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds .
Medicine
In medicine, the polymer’s biocompatibility and versatility make it suitable for developing medical devices, implants, and controlled-release drug formulations .
Industry
Industrially, the polymer is used in the production of high-performance coatings, adhesives, and sealants. Its unique properties make it ideal for applications requiring durability and resistance to harsh environmental conditions .
Mecanismo De Acción
The polymer exerts its effects through its unique chemical structure, which allows it to interact with various molecular targets. The presence of multiple functional groups enables the polymer to form strong bonds with other materials, enhancing its mechanical and chemical properties. The pathways involved in these interactions include hydrogen bonding, van der Waals forces, and covalent bonding .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Hexanediol: A diol used in the synthesis of polyurethanes and polyesters.
4,4’-Methylenebis(cyclohexanamine): A diamine used in the production of polyamides and epoxy resins.
Uniqueness
Compared to similar compounds, carbonic acid, polymer with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane and 4,4’-methylenebis[cyclohexanamine] offers a unique combination of properties, including enhanced thermal stability, mechanical strength, and chemical resistance. These attributes make it particularly suitable for high-performance applications in various industries .
Propiedades
Número CAS |
53160-76-2 |
|---|---|
Fórmula molecular |
C32H60N4O7 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C13H26N2.C12H18N2O2.C6H14O2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-5-3-1-2-4-6-8;2-1(3)4/h10-13H,1-9,14-15H2;10H,4-7H2,1-3H3;7-8H,1-6H2;(H2,2,3,4) |
Clave InChI |
ZPHBSICRUMSCNL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CC(CCC1CC2CCC(CC2)N)N.C(CCCO)CCO.C(=O)(O)O |
Números CAS relacionados |
53160-76-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
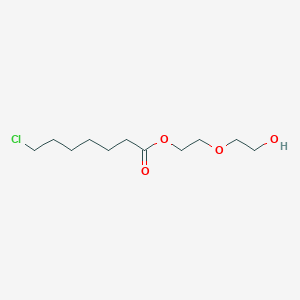
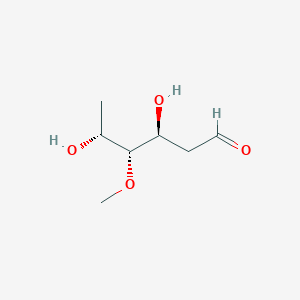
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
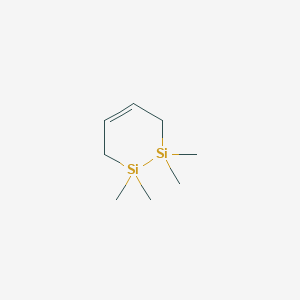
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
